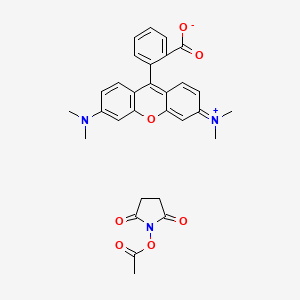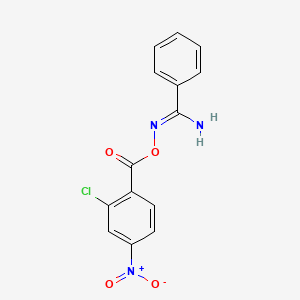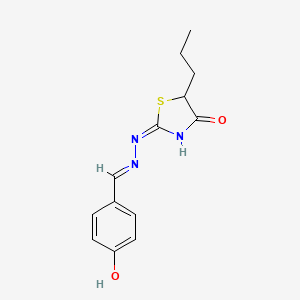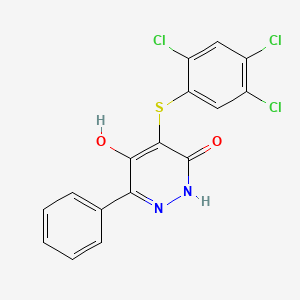
5(6)-Carboxytetramethylrhodamine Succinimidyl Ester (Technical Grade)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5(6)-Carboxytetramethylrhodamine Succinimidyl Ester (Technical Grade) is a fluorescent dye commonly used in biochemical and molecular biology research. This compound is known for its ability to label proteins, nucleic acids, and other biomolecules, making it a valuable tool in various scientific applications. The succinimidyl ester group allows for efficient conjugation to primary amines, facilitating the creation of stable, fluorescently labeled biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-Carboxytetramethylrhodamine Succinimidyl Ester typically involves the reaction of carboxytetramethylrhodamine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions to form the succinimidyl ester derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the technical grade compound suitable for research applications .
化学反应分析
Types of Reactions: 5(6)-Carboxytetramethylrhodamine Succinimidyl Ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling proteins and other biomolecules .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC)
Major Products: The major product of these reactions is the amide-linked conjugate of 5(6)-Carboxytetramethylrhodamine with the target biomolecule, which exhibits strong fluorescence properties .
科学研究应用
5(6)-Carboxytetramethylrhodamine Succinimidyl Ester is widely used in various fields of scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction kinetics.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and track proteins, nucleic acids, and cells.
Medicine: Utilized in diagnostic assays and therapeutic research to visualize and quantify biomolecules in complex biological samples.
作用机制
The mechanism of action of 5(6)-Carboxytetramethylrhodamine Succinimidyl Ester involves the formation of a covalent bond between the succinimidyl ester group and the primary amine group of the target biomolecule. This reaction results in the formation of a stable amide bond, effectively labeling the biomolecule with the fluorescent dye. The labeled biomolecule can then be detected and quantified using fluorescence-based techniques .
相似化合物的比较
5(6)-Carboxyfluorescein Succinimidyl Ester: Another commonly used fluorescent dye with similar applications but different spectral properties.
6-(Fluorescein-5-(and-6)-Carboxamido) Hexanoic Acid Succinimidyl Ester: Features a longer spacer arm, reducing quenching effects and improving fluorescence.
CF647 Succinimidyl Ester: A cyanine-based far-red fluorescent dye with comparable brightness and photostability to 5(6)-Carboxytetramethylrhodamine.
Uniqueness: 5(6)-Carboxytetramethylrhodamine Succinimidyl Ester is unique due to its specific excitation and emission spectra, which make it suitable for applications requiring red fluorescence. Its high reactivity with primary amines and stability of the resulting conjugates also contribute to its widespread use in various research fields .
属性
分子式 |
C30H29N3O7 |
|---|---|
分子量 |
543.6 g/mol |
IUPAC 名称 |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;(2,5-dioxopyrrolidin-1-yl) acetate |
InChI |
InChI=1S/C24H22N2O3.C6H7NO4/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-4(8)11-7-5(9)2-3-6(7)10/h5-14H,1-4H3;2-3H2,1H3 |
InChI 键 |
MCDQUPOEOXETSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B15284722.png)
![2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15284728.png)
![1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate](/img/structure/B15284730.png)
![4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15284734.png)
![2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15284735.png)



![Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate](/img/structure/B15284773.png)
![N-(2-chlorophenyl)-2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B15284781.png)
![2-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B15284786.png)
![N'-[5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide](/img/structure/B15284787.png)
![3-tert-butyl-1-{[(1-ethyl-5,6-dimethyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B15284798.png)

